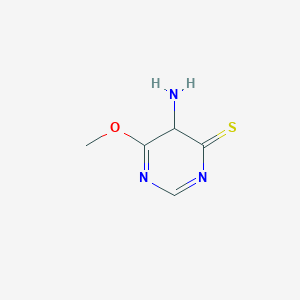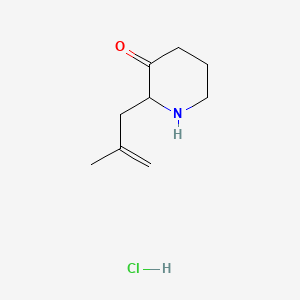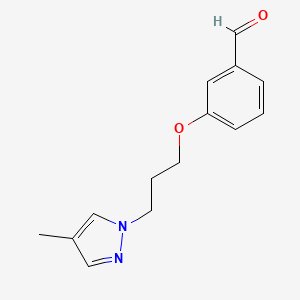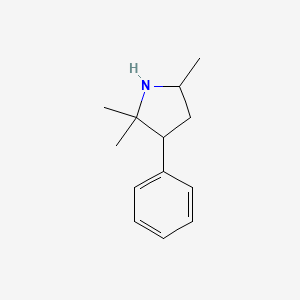![molecular formula C13H8ClNO4S B12314386 5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)
5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid is an organic compound with the molecular formula C13H8ClNO4S It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a nitrobenzoic acid moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-[(4-Chlorphenyl)sulfanyl]-2-nitrobenzoesäure umfasst in der Regel die folgenden Schritte:
Nitrierung von Benzoesäure: Das Ausgangsmaterial, Benzoesäure, wird mit einer Mischung aus konzentrierter Schwefelsäure und Salpetersäure nitriert, um 2-Nitrobenzoesäure zu erhalten.
Bildung der 4-Chlorphenylsulfanylgruppe: 4-Chlorthiophenol wird durch Reaktion von 4-Chlorbenzolsulfonylchlorid mit einem Reduktionsmittel wie Zink in Gegenwart von Salzsäure synthetisiert.
Kupplungsreaktion: Die 4-Chlorphenylsulfanylgruppe wird dann mit 2-Nitrobenzoesäure unter Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) in Gegenwart einer Base wie Triethylamin gekoppelt.
Industrielle Produktionsmethoden
Die industrielle Produktion von 5-[(4-Chlorphenyl)sulfanyl]-2-nitrobenzoesäure kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Sulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Zinn(II)-chlorid oder Eisenpulver in Gegenwart von Salzsäure zu einer Aminogruppe reduziert werden.
Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Zinn(II)-chlorid, Eisenpulver, Salzsäure.
Substitution: Amine, Thiole, Basen wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxid-, Sulfon-Derivate.
Reduktion: Aminobenzoesäurederivate.
Substitution: Verschiedene substituierte Benzoesäurederivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
5-[(4-Chlorphenyl)sulfanyl]-2-nitrobenzoesäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Sie wird als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen mit potentiellen entzündungshemmenden und antimikrobiellen Eigenschaften verwendet.
Materialwissenschaften: Die Verbindung kann zur Entwicklung neuartiger Materialien mit spezifischen elektronischen und optischen Eigenschaften verwendet werden.
Biologische Studien: Sie dient als Sonde in biochemischen Assays zur Untersuchung von Enzymaktivitäten und Proteininteraktionen.
Industrielle Anwendungen: Die Verbindung wird bei der Synthese von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-[(4-Chlorphenyl)sulfanyl]-2-nitrobenzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit biologischen Makromolekülen interagieren und zu verschiedenen biochemischen Wirkungen führen. Die Sulfanylgruppe kann auch kovalente Bindungen mit Thiolgruppen in Proteinen bilden und deren Funktion und Aktivität beeinflussen.
Wirkmechanismus
The mechanism of action of 5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlorphenylsulfanylbenzoesäure: Fehlt die Nitrogruppe, was zu unterschiedlicher Reaktivität und Anwendungen führt.
2-Nitrobenzoesäure: Fehlt die Chlorphenylsulfanylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Verwendungen führt.
4-Chlorbenzoesäure: Fehlen sowohl die Nitro- als auch die Sulfanylgruppe, was sie in chemischen Reaktionen weniger vielseitig macht.
Einzigartigkeit
5-[(4-Chlorphenyl)sulfanyl]-2-nitrobenzoesäure ist einzigartig durch das Vorhandensein sowohl der Nitro- als auch der Chlorphenylsulfanylgruppe, die unterschiedliche chemische Reaktivität und potenzielle Anwendungen verleihen. Die Kombination dieser funktionellen Gruppen ermöglicht vielfältige chemische Umwandlungen und macht die Verbindung in verschiedenen Forschungs- und industriellen Kontexten wertvoll.
Eigenschaften
Molekularformel |
C13H8ClNO4S |
|---|---|
Molekulargewicht |
309.73 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)sulfanyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C13H8ClNO4S/c14-8-1-3-9(4-2-8)20-10-5-6-12(15(18)19)11(7-10)13(16)17/h1-7H,(H,16,17) |
InChI-Schlüssel |
QIDVMNUHAQPBDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)
![rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis](/img/structure/B12314315.png)


![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B12314331.png)



![Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate](/img/structure/B12314360.png)
![(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)

![rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)

